4-(2,4,5-Trimethylphenyl)oxan-4-ol
Description
4-(2,4,5-Trimethylphenyl)oxan-4-ol is a substituted oxane derivative featuring a 2,4,5-trimethylphenyl group attached to the oxan-4-ol ring. This compound belongs to the pyrans family (tetrahydropyran derivatives) and is characterized by its hydroxyl group at the 4-position of the oxane ring, combined with a sterically bulky aromatic substituent .
Properties
IUPAC Name |
4-(2,4,5-trimethylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10-8-12(3)13(9-11(10)2)14(15)4-6-16-7-5-14/h8-9,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKVMVRQPUGSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2(CCOCC2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Oxan-4-ol Derivatives
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride
- Structure : Features a methoxy-substituted phenyl group at the 2-position and an amine hydrochloride moiety instead of a hydroxyl group.
- Molecular Formula: C₁₂H₁₈ClNO₂ .
- Key Differences :
- The methoxy group (electron-donating) contrasts with the trimethyl groups (electron-neutral but sterically bulky) in 4-(2,4,5-Trimethylphenyl)oxan-4-ol, affecting solubility and electronic properties.
- The hydrochloride salt form enhances water solubility compared to the free base form of the trimethylphenyl derivative .
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
Substituted Phenyl Derivatives
Fluoro(2,4,6-trimethylphenyl)acetic acid
- Structure : A fluorinated acetic acid derivative with a 2,4,6-trimethylphenyl group.
- Key Differences: Fluorination introduces electronegativity and metabolic stability, contrasting with the non-fluorinated trimethylphenyl group in this compound. The acetic acid moiety enables carboxylate-based reactivity, unlike the hydroxyl group in the oxan-4-ol core .
3-Hydroxy-4-methoxycinnamic acid
Data Table: Comparative Analysis
Research Findings and Trends
- Lipophilicity : Methyl groups enhance lipid solubility, making this compound suitable for lipid-based drug delivery systems, whereas fluorinated or carboxylated analogs prioritize metabolic stability or ionic interactions .
- Synthetic Utility : Oxan-4-ol derivatives are versatile intermediates; for example, the hydroxymethyl variant enables stereoselective synthesis, while the trimethylphenyl variant may serve as a hydrophobic scaffold .
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